REACTION_SMILES
|
[BrH:20].[CH3:1][O:2][c:3]1[c:4]2[c:9]([cH:10][cH:11][cH:12]1)[CH:8]([CH2:13][N:14]1[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1)[CH2:7][CH2:6][CH2:5]2.[CH3:21][C:22](=[O:23])[OH:24]>>[OH:2][c:3]1[c:4]2[c:9]([cH:10][cH:11][cH:12]1)[CH:8]([CH2:13][N:14]1[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1)[CH2:7][CH2:6][CH2:5]2
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1cccc2c1CCCC2CN1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |